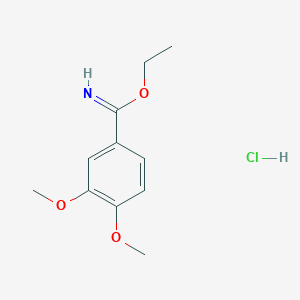

Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride

Description

Properties

IUPAC Name |

ethyl 3,4-dimethoxybenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3;/h5-7,12H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWCBOCAPKPKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673685 | |

| Record name | Ethyl 3,4-dimethoxybenzene-1-carboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13602-19-2 | |

| Record name | Ethyl 3,4-dimethoxybenzene-1-carboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The general mechanism involves the formation of an imidate intermediate, which is then converted to the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: Converts the imidate to an ester.

Aminolysis: Reacts with amines to form amidines.

Substitution Reactions: Involves the replacement of functional groups on the benzene ring.

Common Reagents and Conditions:

Hydrolysis: Typically performed under acidic or basic conditions.

Aminolysis: Requires the presence of amines such as ammonia or primary amines.

Substitution Reactions: Often involve electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products Formed:

Esters: Formed through hydrolysis.

Amidines: Formed through aminolysis.

Substituted Benzene Derivatives: Formed through substitution reactions.

Scientific Research Applications

Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride has a wide range of applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

Biological Studies: Used in studies involving enzyme inhibition and protein modification.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Solubility and Reactivity

- Ethyl 3,4-dimethoxybenzene-1-carboximidate HCl : Soluble in DCM and other polar aprotic solvents due to HCl salt; reacts via nucleophilic substitution at the imidate group .

- Dopamine HCl: Highly water-soluble due to polar hydroxyl groups and HCl salt; undergoes oxidation to quinones .

- H-89 HCl: Soluble in dimethyl sulfoxide (DMSO) or methanol; sulfonamide group enables kinase inhibition .

- Caffeic Acid: Partially water-soluble (pH-dependent); phenolic hydroxyls participate in redox reactions .

Research Findings

- Lipophilicity and Bioavailability : The dimethoxy groups in ethyl 3,4-dimethoxybenzene-1-carboximidate HCl increase membrane permeability compared to dihydroxy analogs like caffeic acid, which exhibit higher polarity and faster renal clearance .

- Synthetic Versatility: Unlike dopamine HCl, which is used directly in therapeutics, ethyl 3,4-dimethoxybenzene-1-carboximidate HCl is a non-bioactive intermediate. Its carboximidate group enables facile conversion to amidines or thioimidates, similar to glycine ethyl ester HCl in peptide coupling .

- Stability : The HCl salt form stabilizes the compound against hydrolysis under acidic conditions, a feature shared with berberine HCl but absent in neutral caffeic acid .

Biological Activity

Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two methoxy groups at the 3 and 4 positions, along with a carboximidate functional group. This structure is significant for its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be fully elucidated.

- Cytotoxicity : Research indicates that this compound possesses cytotoxic effects on various cancer cell lines. The compound induces apoptosis through mechanisms involving DNA damage and cell cycle arrest.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.

The mechanisms underlying the biological activities of this compound include:

- DNA Intercalation : The compound may intercalate into DNA strands, leading to structural alterations that disrupt replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress in cells by generating ROS, contributing to cell death.

Cytotoxicity Studies

A study conducted on various cancer cell lines demonstrated that this compound induced significant cytotoxic effects. The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These results indicate that the compound is particularly effective against lung cancer cells (A549) compared to cervical (HeLa) and breast cancer (MCF-7) cells.

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains using disk diffusion methods. The results are summarized below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These findings suggest that this compound has notable antibacterial and antifungal properties.

Case Studies

In clinical settings, compounds similar to this compound have been explored for their potential in treating multidrug-resistant infections. One notable case involved a patient with a resistant E. coli infection who showed significant improvement after treatment with a related compound that shares structural similarities.

Q & A

Q. What are the optimal conditions for synthesizing Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride?

- Methodological Answer : Synthesis typically involves refluxing ethyl imidate precursors with 3,4-dimethoxybenzoyl chloride in anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the hydrochloride salt. Analytical validation using -NMR and HPLC ensures purity >95% .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- - and -NMR to verify substituent positions (e.g., methoxy groups at C3/C4).

- FT-IR to identify imidate C=N stretching (~1640 cm) and hydrochloride N–H vibrations (~2500 cm).

- X-ray crystallography for absolute configuration determination, if single crystals are obtainable .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodological Answer : The compound is hygroscopic; use anhydrous DMSO or ethanol for stock solutions. Stability assays should monitor degradation under varying pH (4–9), temperatures (4°C to 40°C), and light exposure. Long-term storage at –20°C in desiccated amber vials is advised to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the imidate moiety in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group (if present in analogs) enhances electrophilicity at the imidate carbon, facilitating nucleophilic attack. Kinetic studies using -NMR or LC-MS can track intermediate formation. Computational modeling (DFT) predicts transition states and substituent effects on reaction rates .

Q. How can researchers investigate potential biological targets of this compound?

- Methodological Answer : Conduct high-throughput screening against enzyme libraries (e.g., kinases, esterases) or receptor-binding assays (e.g., GPCRs). Molecular docking simulations (using AutoDock Vina) identify binding pockets, while SPR or ITC quantifies affinity. Validate hits with in vitro IC determinations .

Q. What analytical strategies resolve contradictions in reported stability data?

- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) under controlled humidity (40–75% RH) and temperature (25–60°C). Compare degradation products via LC-HRMS and assign structures using fragmentation patterns. Replicate conflicting studies with identical lot numbers to isolate batch variability .

Q. How can impurity profiling be optimized for this compound in pharmaceutical research?

- Methodological Answer : Develop a gradient HPLC method (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (254 nm). Spike samples with synthetic impurities (e.g., hydrolyzed carboxylic acid derivatives) to validate resolution. Quantify limits of detection (LOD <0.1%) using calibration curves .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) rigorously to mitigate batch-to-batch variability .

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., CID 102623) and peer-reviewed syntheses .

- Ethical Compliance : Adhere to institutional safety protocols for handling hydrochloride salts, including PPE and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.